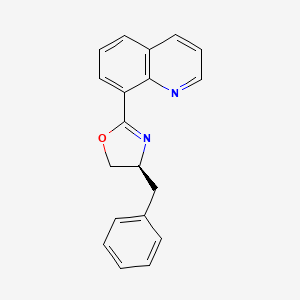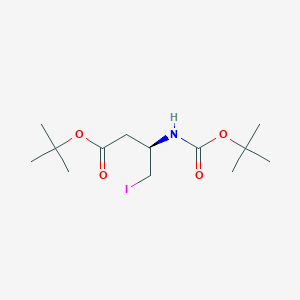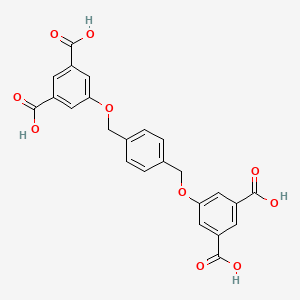
5,5'-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid
描述
5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid is a complex organic compound characterized by its unique structure, which includes a phenylenebis(methylene) core linked to two isophthalic acid moieties through ether linkages. This compound is of significant interest in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination polymers .
准备方法
The synthesis of 5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid typically involves the reaction of 1,4-bis(bromomethyl)benzene with 5-hydroxyisophthalic acid under basic conditions to form the desired ether linkage . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity .
化学反应分析
5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid is widely used in scientific research, particularly in the development of MOFs. These frameworks are employed as:
作用机制
The mechanism by which 5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid exerts its effects is primarily through its ability to form stable coordination polymers with metal ions. These polymers exhibit unique structural properties that enable various applications. For instance, in photocatalysis, the compound’s MOFs generate reactive oxygen species under light irradiation, which degrade organic pollutants . The molecular targets and pathways involved include the interaction of the compound with metal ions to form stable frameworks that facilitate these reactions .
相似化合物的比较
Similar compounds to 5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid include:
5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid: This compound is structurally similar but may have different substituents on the aromatic rings.
5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid: Another similar compound with variations in the linker or functional groups.
The uniqueness of 5,5’-((1,4-Phenylenebis(methylene))bis(oxy))diisophthalic acid lies in its ability to form highly stable and versatile MOFs, which are not as easily achieved with other similar compounds .
属性
IUPAC Name |
5-[[4-[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O10/c25-21(26)15-5-16(22(27)28)8-19(7-15)33-11-13-1-2-14(4-3-13)12-34-20-9-17(23(29)30)6-18(10-20)24(31)32/h1-10H,11-12H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUITDRZUTZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)COC3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


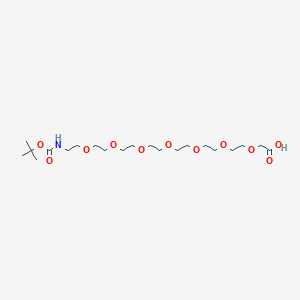
![3'-Bromospiro[fluorene-9,9'-xanthene]](/img/structure/B8222903.png)
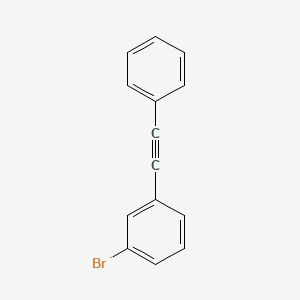
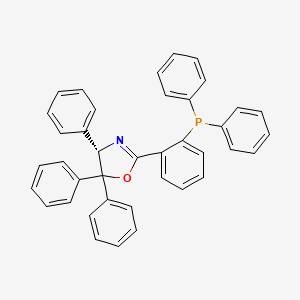
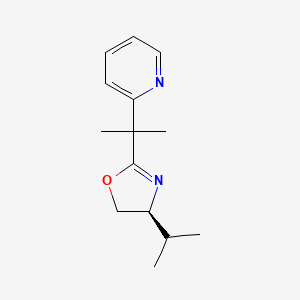
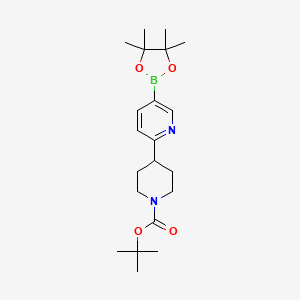
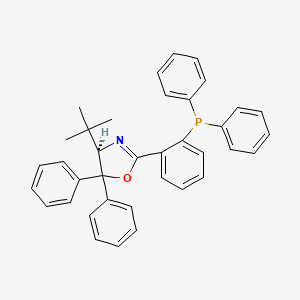

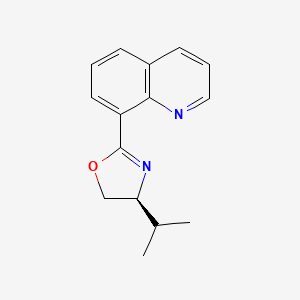
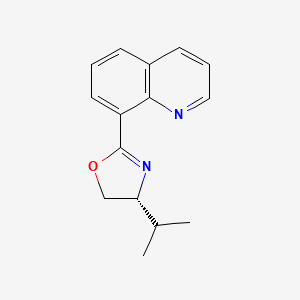
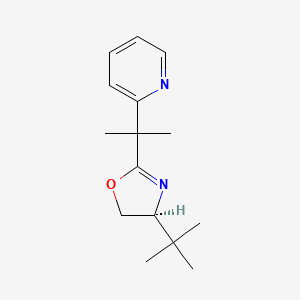
![6-Chloropyrazolo[1,5-a]pyridine](/img/structure/B8222979.png)
